(5Z)-3-cyclohexyl-5-[4-(morpholin-4-yl)benzylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-3-CYCLOHEXYL-5-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexyl group, a morpholinyl phenyl group, and a sulfanylidene imidazolidinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-CYCLOHEXYL-5-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the cyclohexyl and morpholinyl phenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring may be employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the imidazolidinone core to its corresponding amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating protein-ligand binding.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to interact with specific molecular targets could lead to the discovery of drugs for treating various diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-3-CYCLOHEXYL-5-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
- (5Z)-3-CYCLOHEXYL-5-{[4-(PIPERIDIN-4-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-3-CYCLOHEXYL-5-{[4-(PYRROLIDIN-4-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Comparison: Compared to its analogs, (5Z)-3-CYCLOHEXYL-5-{[4-(MORPHOLIN-4-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE exhibits unique properties due to the presence of the morpholinyl group. This group enhances its solubility and bioavailability, making it a more attractive candidate for pharmaceutical applications. Additionally, the compound’s specific structural features may result in distinct biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H25N3O2S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(4-morpholin-4-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H25N3O2S/c24-19-18(21-20(26)23(19)17-4-2-1-3-5-17)14-15-6-8-16(9-7-15)22-10-12-25-13-11-22/h6-9,14,17H,1-5,10-13H2,(H,21,26)/b18-14- |
InChI Key |
YLZQQCVETBXAPQ-JXAWBTAJSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(C=C3)N4CCOCC4)/NC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)NC2=S |
Origin of Product |
United States |
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